GSK3532795

Description

Properties

IUPAC Name |

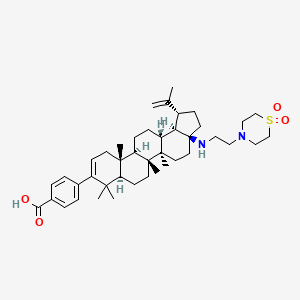

4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N2O4S/c1-28(2)31-14-19-42(43-22-23-44-24-26-49(47,48)27-25-44)21-20-40(6)33(36(31)42)12-13-35-39(5)17-15-32(29-8-10-30(11-9-29)37(45)46)38(3,4)34(39)16-18-41(35,40)7/h8-11,15,31,33-36,43H,1,12-14,16-27H2,2-7H3,(H,45,46)/t31-,33+,34-,35+,36+,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMUFNNPLXHNKA-ZTESCHFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336145 | |

| Record name | BMS-955176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392312-45-6 | |

| Record name | BMS-955176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392312456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-955176 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-955176 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-955176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA9IAU7RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK3532795 on HIV-1 Gag

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3532795, a second-generation HIV-1 maturation inhibitor, represents a significant advancement in the pursuit of novel antiretroviral therapies. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the HIV-1 Gag polyprotein. By targeting the final stages of viral assembly and maturation, this compound offers a distinct therapeutic strategy compared to other antiretroviral classes. This guide details the molecular interactions, quantitative antiviral activity, resistance profile, and the experimental methodologies used to elucidate its function, providing a critical resource for researchers in the field of HIV-1 drug development.

Introduction to HIV-1 Maturation and the Role of Gag

The HIV-1 Gag polyprotein is the primary structural component of the virus, orchestrating the assembly of new virions at the plasma membrane of infected cells.[1] Following budding, the Gag polyprotein (Pr55Gag) undergoes a series of proteolytic cleavages by the viral protease. This process, known as maturation, results in the rearrangement of the virion core into its mature, infectious conical form.[2] The ordered cleavage of Gag releases the matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins, along with two spacer peptides, SP1 and SP2.[1] The final and critical cleavage event is the separation of the C-terminus of CA from SP1.[2] Inhibition of this step prevents the formation of a stable viral capsid, rendering the virus non-infectious.

This compound: A Second-Generation Maturation Inhibitor

This compound (formerly BMS-955176) is a potent, orally bioavailable small molecule that specifically targets the maturation of HIV-1.[3][4] As a second-generation maturation inhibitor, it was designed to overcome the limitations of its predecessor, bevirimat, which showed reduced activity against certain HIV-1 subtypes with natural polymorphisms in the Gag sequence.[3][5] this compound demonstrates broad antiviral activity against various HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[3][6]

Molecular Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the final cleavage step in Gag processing, specifically at the junction between the capsid (CA) protein and the spacer peptide 1 (SP1).[3][7]

Binding Site on HIV-1 Gag

This compound binds to a specific pocket within the immature Gag lattice, near the CA-SP1 cleavage site.[3] This binding site is located within the six-helix bundle formed by the SP1 domains of the hexameric Gag assembly.[3] The interaction of this compound with this site is thought to stabilize the immature Gag conformation, thereby preventing the viral protease from accessing and cleaving the CA-SP1 junction.[3] While a high-resolution crystal structure of this compound bound to the Gag lattice is not yet publicly available, molecular modeling and resistance data have provided significant insights into its binding mode. The carboxylate moiety of this compound is predicted to orient towards a ring of six Lys359 residues in the CA-SP1 hexamer model, with the isoprenyl moiety positioned near Met367.[3]

Inhibition of Gag Processing and Viral Maturation

By binding to the CA-SP1 junction, this compound effectively blocks the final proteolytic cleavage required for the release of the mature CA protein.[3][4] This disruption of the ordered Gag processing cascade leads to the production of immature, non-infectious virions with aberrant core morphology.[8] These immature particles are unable to undergo the structural rearrangements necessary for the formation of the characteristic conical capsid, which is essential for the early stages of subsequent infection cycles.

Figure 1: Simplified signaling pathway of HIV-1 Gag processing and the inhibitory action of this compound.

Quantitative Data

The antiviral activity of this compound has been evaluated in various in vitro assays against different HIV-1 subtypes and resistant strains.

Table 1: In Vitro Antiviral Activity of this compound

| HIV-1 Strain/Subtype | Assay Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |

| Subtype B (Wild-type) | MT-2 | 3.9 | >20 | >5128 | [9] |

| Subtype C (Clinical Isolates) | N/A | 9 (mean) | N/A | N/A | [3] |

| Panel of Subtype B and C Chimeric Viruses | N/A | 33 (protein-binding adjusted EC90) | N/A | N/A | [3] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; N/A: Not Available.

Table 2: Antiviral Activity of this compound against Bevirimat-Resistant Mutants

| Gag Mutation | Fold Change in EC50 vs. Wild-type | Reference |

| V362I | 1.0 | [9] |

| A364V | 1.3 | [9] |

| V370A | 0.8 | [9] |

| V370M | 1.1 | [9] |

| T371A | 0.9 | [9] |

Resistance Profile

Resistance to this compound has been characterized through in vitro selection studies and analysis of clinical trial samples.[3][7]

Primary Resistance Mutations

The primary mutations conferring resistance to this compound are located near the CA-SP1 cleavage site, consistent with its mechanism of action. The most frequently observed substitutions are:

-

A364V : This mutation in SP1 is a key substitution that reduces susceptibility to this compound.[3][7]

-

V362I : Located at the C-terminus of CA, this mutation often requires secondary mutations to confer significant resistance.[3][7]

Secondary and Compensatory Mutations

Several secondary mutations have been identified that, in combination with primary mutations, can increase the level of resistance or compensate for fitness costs. These include substitutions in the C-terminal domain of CA (e.g., R286K, A326T), the N-terminal domain of CA within the cyclophilin A binding domain (e.g., V218A/M, H219Q), and even in the viral protease (R41G).[3][7]

Experimental Protocols

The mechanism of action and resistance profile of this compound have been elucidated through a variety of experimental techniques.

Antiviral Activity Assays

PhenoSense™ HIV Gag/PR Assay: This is a single-cycle infectivity assay used to determine the phenotypic susceptibility of HIV-1 to maturation inhibitors.[10]

-

Principle: Recombinant viruses are generated containing the Gag-protease gene from patient-derived plasma HIV-1 RNA. These viruses are used to infect indicator cells in the presence of serial dilutions of the antiviral drug. The drug's efficacy is determined by measuring the reduction in viral replication, typically through a reporter gene like luciferase.[10]

-

Protocol Outline:

-

Isolate viral RNA from patient plasma.

-

Amplify the Gag-protease region by RT-PCR.

-

Insert the amplified Gag-protease gene into an HIV-1 vector that lacks this region and contains a luciferase reporter gene.

-

Co-transfect producer cells with the recombinant vector and a plasmid expressing a viral envelope protein (e.g., VSV-G) to generate pseudotyped viruses.

-

Infect target cells with the pseudotyped viruses in the presence of varying concentrations of this compound.

-

After a set incubation period (e.g., 48-72 hours), measure luciferase activity to quantify viral replication.

-

Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.

-

Figure 2: Experimental workflow for the PhenoSense™ HIV Gag/PR assay.

In Vitro Gag Cleavage Assay

-

Principle: This biochemical assay directly assesses the ability of this compound to inhibit the cleavage of a Gag substrate by HIV-1 protease.

-

Protocol Outline:

-

Synthesize and purify a recombinant Gag polyprotein or a peptide substrate spanning the CA-SP1 cleavage site.

-

Incubate the Gag substrate with recombinant HIV-1 protease in the presence of varying concentrations of this compound.

-

Stop the reaction at different time points.

-

Analyze the cleavage products by SDS-PAGE and Western blotting using antibodies specific for CA and SP1, or by HPLC.

-

Quantify the inhibition of cleavage to determine the IC50 value.

-

Resistance Selection Studies

-

Principle: This method involves passaging HIV-1 in cell culture in the presence of increasing concentrations of this compound to select for resistant viral variants.

-

Protocol Outline:

-

Infect a permissive cell line (e.g., MT-2) with wild-type HIV-1.

-

Culture the infected cells in the presence of a sub-optimal concentration of this compound.

-

Monitor viral replication (e.g., by measuring p24 antigen levels).

-

When viral replication rebounds, harvest the virus and use it to infect fresh cells with a higher concentration of the drug.

-

Repeat this process for multiple passages.

-

Once a resistant virus population is established, isolate viral RNA and sequence the Gag gene to identify mutations.

-

Cryo-Electron Microscopy (Cryo-EM)

-

Principle: Cryo-EM is a structural biology technique used to visualize the three-dimensional structure of macromolecules, such as the immature HIV-1 Gag lattice, at near-atomic resolution.

-

Protocol Outline:

-

Produce virus-like particles (VLPs) by expressing HIV-1 Gag in a suitable cell line.

-

Incubate the purified VLPs with this compound.

-

Rapidly freeze the VLP-drug complexes on an EM grid to preserve their native structure.

-

Collect a large dataset of 2D projection images using a cryo-electron microscope.

-

Use computational methods to reconstruct a 3D model of the Gag lattice with the bound inhibitor.

-

Conclusion

This compound represents a promising class of antiretroviral agents that target a critical and distinct step in the HIV-1 replication cycle. Its mechanism of action, centered on the inhibition of the final Gag processing event at the CA-SP1 junction, has been well-characterized through a combination of virological, biochemical, and structural studies. While resistance can emerge through mutations in the Gag protein, the high genetic barrier to resistance for second-generation maturation inhibitors offers a potential advantage. Further research, including high-resolution structural studies of the this compound-Gag complex, will continue to refine our understanding of its mechanism and aid in the design of future generations of maturation inhibitors. This technical guide provides a foundational understanding for researchers dedicated to advancing HIV-1 therapeutics.

References

- 1. Cell-free Assays for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cleavage of HIV-1 gag polyprotein synthesized in vitro: sequential cleavage by the viral protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. monogrambio.labcorp.com [monogrambio.labcorp.com]

The Molecular Target of GSK3532795: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1][2][3] Its mechanism of action centers on the disruption of the final stages of virion maturation, a critical step in the viral lifecycle. This document provides a comprehensive examination of the molecular target of this compound, including quantitative data on its activity, detailed experimental methodologies for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.

The Molecular Target: HIV-1 Gag Polyprotein

The primary molecular target of this compound is the HIV-1 Group-specific antigen (Gag) polyprotein. Specifically, this compound targets the cleavage site between the capsid protein (CA or p24) and the spacer peptide 1 (SP1).[2][3][4][5] By binding to this junction within the immature Gag lattice, this compound stabilizes the six-helix bundle formed by the C-terminal residues of the CA domain and a portion of the SP1 region.[4] This stabilization prevents the final, critical cleavage of Gag by the viral protease.[2][3][5] The inhibition of this cleavage event halts the structural rearrangements necessary for the formation of the mature, conical viral core, resulting in the production of immature and non-infectious virions.[2][5]

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified in various in vitro assays. The following table summarizes key data points from studies evaluating its efficacy against wild-type and resistant HIV-1 strains.

| Parameter | Virus/Cell Line | Value | Reference |

| EC50 | Wild-Type HIV-1 (NL4-3) | > 0.25μM (for resistant strains) | [4] |

| Fold-Change in IC50 (FC-IC50) | PI-Resistant Clinical Isolates (non-longitudinal) | 0.16 - 0.68 | [5][6] |

| Fold-Change from Baseline in IC50 (CFB) | Post-PI Treatment Longitudinal Isolates (Monogram assay) | Median: 0.83 (Range: 0.05 - 27.4) | [5][6] |

| Fold-Change from Baseline in IC50 (CFB) | Post-PI Treatment Longitudinal Isolates (single-cycle assay) | Median: 1.5 (Range: 1.0 - 2.2) | [5][6] |

| Fold-Change in EC50 (FC EC50) | Site-directed mutants (A364V) | >1000-fold | [4] |

| Fold-Change in EC50 (FC EC50) | Site-directed mutants (V362I) | 1.1-fold | [4] |

| Fold-Change in EC50 (FC EC50) | Site-directed mutants (V370A) | 1.8-fold | [4] |

Experimental Protocols

The identification and characterization of this compound's activity and resistance profile have been achieved through a combination of in vitro cell culture experiments and molecular modeling.

In Vitro Antiviral Susceptibility Assay (Phenotypic Assay)

A common method to determine the susceptibility of HIV-1 to antiviral agents is the phenotypic assay. The following protocol is a generalized representation based on descriptions of single-cycle and multiple-cycle assays.[5][6]

Objective: To determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound against different HIV-1 strains.

Materials:

-

HEK 293T cells

-

HIV-1 molecular clones (e.g., NL4-3 for wild-type) or patient-derived Gag-PR sequences cloned into a suitable vector

-

Cell culture media and supplements

-

This compound compound

-

Transfection reagent

-

Luciferase reporter gene (for single-cycle assays)

-

Reagents for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase assay, or luciferase substrate)

Procedure:

-

Virus Stock Production:

-

Co-transfect HEK 293T cells with an HIV-1 proviral DNA construct and, for single-cycle assays, a VSV-G envelope expression plasmid.

-

Harvest the cell supernatant containing viral particles approximately 48 hours post-transfection.

-

Determine the virus titer.

-

-

Drug Susceptibility Assay:

-

Seed target cells (e.g., MT-4 cells or TZM-bl cells) in 96-well plates.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a standardized amount of the virus stock.

-

Incubate the plates for a defined period (e.g., 3-4 days for multiple-cycle assays, ~72 hours for single-cycle assays).[5]

-

-

Quantification of Viral Replication:

-

For multiple-cycle assays, measure the amount of viral p24 antigen in the culture supernatant using an ELISA.

-

For single-cycle luciferase reporter assays, lyse the cells and measure luciferase activity.[5]

-

-

Data Analysis:

-

Plot the percentage of viral inhibition against the log10 of the drug concentration.

-

Calculate the EC50/IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

-

For resistance testing, the fold-change in EC50/IC50 is calculated by dividing the EC50/IC50 of a test virus by that of a wild-type reference virus.[5]

-

In Vitro Resistance Selection Studies

Objective: To identify viral mutations that confer resistance to this compound.

Procedure:

-

Culture a wild-type HIV-1 strain in the presence of a fixed concentration of this compound (e.g., at 30x EC50).[4]

-

Monitor the culture for signs of viral breakthrough (cytopathic effect).[4]

-

Periodically passage the virus into fresh media containing the same concentration of the drug.[4]

-

Once viral breakthrough is observed, harvest the cell supernatant.[4]

-

Perform population sequencing of the Gag gene to identify mutations that have been selected for.[4]

Visualizations

Signaling Pathway: HIV-1 Maturation and Inhibition by this compound

Caption: Inhibition of HIV-1 Maturation by this compound.

Experimental Workflow: Antiviral Susceptibility Assay

Caption: Workflow for Phenotypic Antiviral Susceptibility Assay.

References

- 1. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Second-Generation HIV-1 Maturation Inhibitor: A Technical History of GSK3532795

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

GSK3532795, formerly known as BMS-955176, emerged as a promising second-generation HIV-1 maturation inhibitor with a novel mechanism of action. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. It details the compound's evolution from the first-generation inhibitor bevirimat, its mechanism of action targeting the final Gag polyprotein cleavage event, and the structure-activity relationship studies that led to its enhanced potency and broader genotype coverage. This report includes a compilation of its preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and developmental workflow. While demonstrating potent antiviral efficacy in clinical trials, the development of this compound was ultimately halted due to issues of gastrointestinal intolerability and the emergence of resistance to background nucleoside reverse transcriptase inhibitor (NRTI) therapy. This document serves as a valuable case study in antiviral drug development, highlighting both innovative therapeutic strategies and the multifaceted challenges encountered on the path to clinical approval.

Discovery and Lead Optimization

The journey to this compound began with the challenges faced by the first-in-class HIV-1 maturation inhibitor, bevirimat. Bevirimat demonstrated a novel mechanism of action by inhibiting the final proteolytic cleavage of the HIV-1 Gag polyprotein, specifically the separation of the capsid protein (p24) from the spacer peptide 1 (SP1). This disruption of viral maturation results in the production of non-infectious virions. However, the clinical development of bevirimat was hampered by its limited efficacy against HIV-1 isolates harboring certain natural polymorphisms in the Gag sequence, particularly at the CA-SP1 cleavage site.

Recognizing the potential of this therapeutic target, researchers at Bristol-Myers Squibb initiated a program to develop a second-generation maturation inhibitor with improved potency and broader activity against bevirimat-resistant strains. This effort focused on systematic modifications of the betulinic acid scaffold of bevirimat.

Structure-Activity Relationship (SAR) and the Emergence of this compound:

The key breakthrough in the development of this compound was the exploration of structure-activity relationships at the C-3 and C-17 positions of the triterpenoid core. Extensive medicinal chemistry campaigns revealed that the introduction of a para-substituted benzoic acid moiety at the C-3 position dramatically enhanced antiviral potency and conferred activity against bevirimat-resistant viral variants. This modification was a significant departure from the 3-O-(3′,3′-dimethylsuccinyl) group of bevirimat and proved to be a critical determinant of the improved pharmacological profile of the second-generation inhibitors. Further optimization of the C-17 substituent also contributed to the overall potency and pharmacokinetic properties of the lead compounds. This systematic approach led to the identification of BMS-955176, which was later designated as this compound.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HIV-1 Gag polyprotein, the substrate of the viral protease. By binding to Gag, this compound inhibits the final cleavage event between the capsid (CA, p24) and spacer peptide 1 (SP1). This inhibition leads to the accumulation of the CA-SP1 precursor protein, preventing the proper assembly and maturation of the viral core. The resulting virions are morphologically immature and non-infectious, thus interrupting the viral life cycle.

dot

Caption: HIV-1 maturation signaling pathway and the inhibitory action of this compound.

Preclinical and Clinical Development

In Vitro Antiviral Activity

This compound demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and, critically, maintained its potency against viral strains with Gag polymorphisms that conferred resistance to bevirimat.

| Compound | HIV-1 Strain | EC50 (nM) | Reference |

| This compound | Wild-Type | 0.3 - 1.9 | |

| This compound | Bevirimat-Resistant (V370A) | 2.7 | |

| Bevirimat | Wild-Type | 4.0 | |

| Bevirimat | Bevirimat-Resistant (V370A) | >1000 |

Resistance Profile

In vitro resistance selection studies identified key mutations in the Gag polyprotein that conferred reduced susceptibility to this compound. The primary resistance-associated mutations were found to be A364V and V362I, both located near the CA-SP1 cleavage site. The emergence of these mutations highlighted the genetic barrier to resistance for this class of compounds.

Clinical Trials

This compound advanced into clinical development and showed promising results in early-phase trials.

Phase 2a Study (AI468002):

This randomized, dose-ranging study evaluated the antiviral activity, safety, and pharmacokinetics of this compound in treatment-naive and treatment-experienced adults with HIV-1 infection. The trial consisted of three parts:

-

Part A: Monotherapy with this compound (5-120 mg once daily) or placebo for 10 days in patients with HIV-1 subtype B.

-

Part B: this compound (40 mg or 80 mg once daily) in combination with atazanavir (with or without ritonavir) for 28 days in patients with HIV-1 subtype B.

-

Part C: Monotherapy with this compound (40 mg or 120 mg once daily) or placebo for 10 days in patients with HIV-1 subtype C.

The study demonstrated a dose-dependent reduction in HIV-1 RNA levels, with doses of 40 mg and higher achieving a median decline of over 1 log10 copies/mL after 10 days of monotherapy. The drug was generally well-tolerated in this early study.

Phase 2b Study (NCT02415595):

This study was a randomized, double-blind, active-controlled trial designed to evaluate the efficacy and safety of three different doses of this compound (60 mg, 120 mg, and 180 mg once daily) compared to efavirenz, each administered with a backbone of tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) in treatment-naive HIV-1 infected adults.

While this compound demonstrated comparable efficacy to efavirenz in reducing viral load at 24 weeks, the study revealed two significant challenges that ultimately led to the discontinuation of its development:

-

Gastrointestinal Intolerability: Patients receiving this compound experienced a higher incidence of gastrointestinal adverse events compared to the efavirenz arm.

-

Emergence of NRTI Resistance: A higher rate of treatment-emergent resistance to the TDF/FTC backbone was observed in the this compound arms compared to the efavirenz arm.

These findings led to the decision to halt the further development of this compound.

Experimental Protocols

In Vitro Antiviral Activity Assay

The antiviral activity of this compound was typically assessed using a cell-based assay with MT-2 cells and a laboratory-adapted strain of HIV-1 (e.g., NL4-3).

-

Cell Preparation: MT-2 cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Dilution: this compound is serially diluted to generate a range of concentrations.

-

Infection: The cells are infected with a standardized amount of HIV-1.

-

Treatment: The diluted compound is added to the infected cells.

-

Incubation: The plates are incubated for 4-5 days to allow for viral replication.

-

Quantification of Viral Replication: Viral replication is quantified by measuring reverse transcriptase activity in the culture supernatant or by using a reporter gene assay (e.g., luciferase).

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

dot

Caption: A generalized workflow for the in vitro antiviral activity assay.

In Vitro Resistance Selection Protocol

-

Virus Culture: A wild-type HIV-1 strain is cultured in the presence of a sub-optimal concentration of this compound.

-

Serial Passage: The virus is serially passaged in fresh cells with gradually increasing concentrations of the drug.

-

Monitoring for Breakthrough: The cultures are monitored for signs of viral replication (cytopathic effect or reverse transcriptase activity), indicating the emergence of resistant variants.

-

Genotypic Analysis: Once viral breakthrough is observed, the viral RNA is extracted, and the Gag gene is sequenced to identify mutations associated with resistance.

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type viral clone, and the resulting virus is tested for its susceptibility to this compound to confirm the resistance phenotype.

Conclusion

The discovery and development of this compound represent a significant advancement in the exploration of HIV-1 maturation as a therapeutic target. The successful identification of a second-generation inhibitor with potent activity against bevirimat-resistant strains demonstrated the power of rational drug design and systematic SAR studies. While the clinical development of this compound was ultimately unsuccessful due to tolerability and emergent resistance to background therapy, the program has provided invaluable insights into the biology of HIV-1 maturation and the challenges of developing novel antiviral agents. The knowledge gained from the this compound program continues to inform the development of next-generation maturation inhibitors and other novel anti-HIV therapies.

dot

Caption: Logical flow of the discovery and development of this compound.

In Vitro Antiviral Spectrum of GSK3532795: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor. This compound represents a significant advancement in the class of antiretroviral drugs that target the final stages of the viral lifecycle. Unlike many other antiretrovirals, this compound does not target viral enzymes like reverse transcriptase or protease. Instead, it inhibits a specific cleavage event in the Gag polyprotein, between the capsid (CA) and spacer peptide 1 (SP1). This inhibition prevents the proper maturation of the viral particle, resulting in the production of immature, non-infectious virions. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, based on available scientific literature. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

Core Mechanism of Action

This compound's mechanism of action is centered on the disruption of HIV-1 Gag polyprotein processing. The Gag polyprotein is a crucial structural component of the virus, and its precise cleavage by the viral protease is essential for the formation of a mature, infectious viral core. This compound specifically blocks the final cleavage step between the CA and SP1 domains. This leads to the production of virions with a defective core, rendering them incapable of infecting new cells.

Probing the Potency of GSK3532795: An In-depth Analysis of its Activity Against HIV-1 Subtypes

For Immediate Release

A Comprehensive Technical Review of the Second-Generation Maturation Inhibitor GSK3532795

This technical guide provides a detailed overview of the in vitro and clinical activity of this compound (formerly BMS-955176), a second-generation HIV-1 maturation inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's mechanism of action, quantitative antiviral activity against various HIV-1 subtypes, resistance profile, and the experimental methodologies used for its evaluation.

Introduction: A Novel Approach to HIV-1 Inhibition

This compound is a potent antiretroviral compound that targets the final stages of the HIV-1 life cycle, a process known as maturation.[1][2][3] Unlike protease inhibitors that target the viral enzyme, this compound binds to the viral Gag polyprotein, specifically inhibiting the cleavage between the capsid (CA) and spacer peptide 1 (SP1).[1][2][4][5][6][7] This disruption prevents the proper formation of the mature viral core, resulting in the production of non-infectious virus particles.[2][6] This novel mechanism of action provides a valuable therapeutic option, particularly for patients with resistance to other classes of antiretroviral drugs.

Mechanism of Action

This compound's mechanism of action centers on the inhibition of the final proteolytic cleavage of the Gag polyprotein, a critical step for viral maturation.[1][4][5][7] The HIV-1 protease enzyme is responsible for cleaving the Gag polyprotein at multiple sites to release structural proteins that form the mature virion. This compound specifically blocks the cleavage at the CA-SP1 junction.[4][5][7] By binding to the Gag substrate, it is thought to restrict the access of HIV-1 protease to this cleavage site.[2] This leads to the production of immature, non-infectious virions with defective cores.[6]

Caption: Mechanism of Action of this compound.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with naturally occurring polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat.[1][6][7]

| HIV-1 Subtype | Assay Type | Cell Line | EC50 (nM) | Fold Change vs. Wild Type | Reference |

| Subtype B | Recombinant Virus | MT-2 | 3.9 (mean) | - | [7][8] |

| Subtype B (Clinical Isolates) | PhenoSense Gag/PR | - | - | 0.16 - 0.68 | [9] |

| Subtype C (Clinical Isolates) | Monotherapy | In vivo | - | - | [6] |

| Various (A, CRF01_AE, B, C, D, F) | Recombinant Virus | CEM-NKR-CCR5-Luc | <1.0 - 4.0 | - | [10] |

| Type N | Clinical Isolate | CEM-NKR-CCR5-Luc | 3.1 | - | [10] |

| Type O | Clinical Isolate | CEM-NKR-CCR5-Luc | 4.7 | - | [10] |

Note: This table is a synthesis of data from multiple sources and assay conditions may vary.

In a Phase 2a dose-ranging study, this compound monotherapy resulted in a median decline in HIV-1 RNA of >1 log10 copies/mL in patients with both subtype B and subtype C infections.[6]

Resistance Profile

Resistance to this compound has been evaluated through both in vitro selection studies and in clinical trials.[4][5][7] The primary resistance-associated mutations have been mapped to the Gag polyprotein near the CA-SP1 cleavage site.[4][5][7]

Key primary substitutions that confer reduced susceptibility to this compound include V362I and A364V in the Gag protein.[4][5][7] The development of higher-level resistance often requires the presence of secondary mutations in the capsid C-terminal domain, the SP1 region, or even in the viral protease.[4][5]

Experimental Protocols

The evaluation of this compound's antiviral activity has employed a variety of in vitro assays. A general workflow for assessing antiviral potency and resistance is outlined below.

Antiviral Susceptibility Assays

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication by 50% (EC50).

Methodology: Multiple-cycle drug susceptibility assays are commonly used.[7]

-

Cell Culture: MT-2 cells, a human T-cell line, are a common choice for these assays.[7]

-

Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or recombinant viruses containing Gag-protease sequences from clinical isolates are used.[7]

-

Assay Procedure:

-

Cells are infected with a known amount of virus in the presence of serial dilutions of this compound.

-

The cultures are incubated for a period that allows for multiple rounds of viral replication.

-

Viral replication is quantified by measuring a reporter gene (e.g., luciferase) or by assessing virus-induced cytopathic effects.[11]

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.

Caption: General Workflow for Antiviral Susceptibility Assay.

In Vitro Resistance Selection

Objective: To identify viral mutations that confer resistance to this compound.

Methodology:

-

Long-term Culture: HIV-1 is cultured in the presence of this compound, starting with either low (1-2x EC50) or high (e.g., 30x EC50) concentrations of the compound.[7][8]

-

Serial Passage: The virus is passaged onto fresh cells with increasing concentrations of the drug as viral replication recovers.[8]

-

Genotypic Analysis: Once viral breakthrough is observed (replication in the presence of high drug concentrations), the Gag and protease genes of the resistant virus are sequenced to identify mutations.[1]

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type viral clone, and the susceptibility of the mutant virus to this compound is re-evaluated to confirm their role in resistance.

Conclusion

This compound is a potent second-generation HIV-1 maturation inhibitor with a broad spectrum of activity against various HIV-1 subtypes. Its unique mechanism of action provides an important alternative in the landscape of antiretroviral therapy. While resistance can emerge through specific mutations in the Gag polyprotein, the compound maintains activity against isolates resistant to other drug classes. Further research and clinical development will continue to define its role in the management of HIV-1 infection.

References

- 1. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study | PLOS One [journals.plos.org]

- 8. journals.plos.org [journals.plos.org]

- 9. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 [mdpi.com]

- 11. hiv.lanl.gov [hiv.lanl.gov]

Structural Basis of GSK3532795 Binding to HIV-1 Gag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis for the binding of GSK3532795, a second-generation HIV-1 maturation inhibitor, to the Group-specific antigen (Gag) polyprotein. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows involved in the study of this potent antiviral compound.

Introduction: Targeting HIV-1 Maturation

This compound is a novel antiretroviral agent that disrupts the late stages of the HIV-1 replication cycle, a process known as maturation. This crucial step involves the proteolytic cleavage of the Gag polyprotein by the viral protease, leading to the formation of a mature, infectious virion. This compound specifically inhibits the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1) domains of Gag. This inhibition results in the production of immature, non-infectious virus particles, thus effectively halting the spread of the virus.[1][2]

Mechanism of Action: Stabilization of the Gag Lattice

This compound exerts its antiviral effect by binding to a specific pocket within the immature Gag lattice.[1][2] This binding site is located at the interface of the C-terminal domain of the CA protein and the N-terminus of the SP1 peptide. The binding of this compound is thought to stabilize the six-helix bundle formed by these Gag domains, preventing the conformational changes necessary for the viral protease to access and cleave the CA-SP1 junction.[1][2] This stabilization of the immature lattice effectively traps the virion in a non-infectious state.

Quantitative Data: Antiviral Activity of this compound

| Virus Strain | Gag Mutations | EC50 (nM) | Fold Change vs. Wild-Type | Reference |

| Wild-Type (NL4-3) | - | 3.9 ± 3.4 | 1.0 | [1] |

| Subtype B Isolate | Various | 21 (median) | - | [3] |

| A364V Mutant | A364V | > 250 | > 64 | [1] |

| V362I Mutant | V362I, A118T, V218M, T332S | > 250 | > 64 | [1] |

Note: The EC50 values represent the concentration of this compound required to inhibit HIV-1 replication by 50% in cell culture. Higher EC50 values indicate reduced susceptibility to the inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and HIV-1 Gag.

Multi-Cycle Antiviral Assay

This assay is used to determine the EC50 of this compound against different HIV-1 strains.

-

Cell Culture: MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Virus Stocks: Viral stocks of wild-type and mutant HIV-1 are generated by transfection of proviral DNA into HEK293T cells. The virus-containing supernatant is harvested and titered.

-

Assay Setup: MT-2 cells are seeded in 96-well plates and infected with a predetermined amount of virus in the presence of serial dilutions of this compound.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

-

Readout: Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric or radiometric assay.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Resistance Selection

This method is employed to identify mutations in Gag that confer resistance to this compound.

-

Initial Infection: MT-2 cells are infected with wild-type HIV-1 at a low multiplicity of infection (MOI) in the presence of a starting concentration of this compound (typically at or near the EC50).

-

Serial Passage: The culture is monitored for signs of viral replication. Once viral breakthrough is observed, the cell-free supernatant is used to infect fresh MT-2 cells in the presence of an increased concentration of this compound.

-

Dose Escalation: This process of serial passage and dose escalation is repeated for multiple rounds.

-

Genotypic Analysis: When significant resistance is observed (a substantial increase in the EC50), the proviral DNA from the infected cells is extracted, and the Gag gene is sequenced to identify mutations.

-

Phenotypic Confirmation: The identified mutations are introduced into a wild-type proviral clone by site-directed mutagenesis, and the antiviral susceptibility of the resulting mutant viruses is determined to confirm their resistance to this compound.

Representative Cryo-Electron Microscopy (Cryo-EM) Protocol for Gag-Inhibitor Complex

While a specific protocol for the this compound-Gag complex has not been published, the following representative protocol is based on established methods for similar structures.

-

Sample Preparation: Purified, assembly-competent HIV-1 Gag protein is incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Vitrification: A small volume (3-4 µL) of the Gag-GSK3532795 complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope equipped with a cryo-stage. A large dataset of images is collected automatically at various tilt angles.

-

Image Processing: The collected images are processed to correct for motion and to enhance the signal-to-noise ratio. Individual particle images are picked and classified into different views.

-

3D Reconstruction: The classified particle images are used to generate a three-dimensional reconstruction of the Gag-GSK3532795 complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high resolution.

Representative Biophysical Binding Assay Protocols

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and a purified, assembly-incompetent form of HIV-1 Gag (to prevent aggregation on the chip surface) is immobilized via amine coupling.

-

Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.

-

Data Analysis: The binding sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Sample Preparation: Purified, assembly-competent Gag protein is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution are made into the Gag solution. The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of this compound to Gag. The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, the inverse of Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the structural basis of this compound binding to Gag.

Caption: HIV-1 Maturation Pathway and Inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Pharmacological Profile of GSK3532795: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with resistance to the first-generation maturation inhibitor, bevirimat. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro antiviral activity, resistance profile, and clinical pharmacology. Detailed experimental protocols for key assays and visual representations of relevant pathways and workflows are included to support further research and development in the field of HIV-1 maturation inhibitors. Despite its promising antiviral efficacy, the clinical development of this compound was discontinued due to observations of gastrointestinal intolerability and the emergence of drug-resistant virus in a Phase 2b clinical study[1][2].

Mechanism of Action

This compound is a potent, second-generation HIV-1 maturation inhibitor that targets the final step in the viral replication cycle.[3][4][5] Specifically, it inhibits the cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[4] This cleavage is essential for the structural rearrangement of the virion core, a process known as maturation, which transforms the immature, non-infectious virus particle into a mature, infectious virion. By blocking this critical step, this compound leads to the production of immature, non-infectious viral particles with aberrant morphology.[3]

The following diagram illustrates the HIV-1 maturation process and the point of intervention by this compound.

In Vitro Antiviral Activity

This compound demonstrates potent in vitro activity against a range of HIV-1 subtypes and clinical isolates, including those carrying polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat.

Potency Against Wild-Type and Resistant Strains

The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 strains.

| HIV-1 Strain/Isolate | Assay Type | Cell Line | Parameter | Value | Reference |

| Wild-Type (NL4-3) | Multi-cycle | MT-2 | EC50 | 0.093 ± 0.021 nM | [6] |

| Clinical Isolates (Subtypes A, B, C, F, G, CRF01_AE) | Single-cycle | MT-2 | EC50 (median) | 0.28 nM (range: 0.08–0.93 nM) | [6] |

| Bevirimat-Resistant (V370A) | N/A | N/A | EC50 | Potent activity maintained | [4] |

| This compound-Resistant (A364V) | Multi-cycle | N/A | EC50 | > 0.25 µM | [4] |

| This compound-Resistant (V362I + secondary mutations) | Multi-cycle | N/A | EC50 | > 0.25 µM | [4] |

| Protease Inhibitor-Resistant Isolates | Single-cycle | N/A | FC-IC50 Range | 0.16–0.68 | [7] |

Resistance Profile

Resistance to this compound has been characterized through in vitro selection studies and analysis of viral isolates from clinical trials.

In Vitro Resistance Selection

The primary resistance-associated mutations (RAMs) to this compound emerge in the Gag polyprotein near the CA-SP1 cleavage site. The two key substitutions selected in vitro are A364V and V362I.[4][8] The V362I mutation often requires secondary substitutions to confer significant resistance.[4][8]

The following diagram outlines the general workflow for in vitro selection of drug-resistant HIV-1.

Clinical Resistance

In the Phase 2a clinical trial (AI468002), treatment-emergent RAMs were observed in some participants receiving this compound monotherapy.[8] The A364V substitution was among the emergent mutations associated with phenotypic resistance to this compound.[8]

Clinical Pharmacology

Pharmacokinetics

This compound exhibits pharmacokinetic properties that support once-daily dosing. The following table summarizes key pharmacokinetic parameters from the Phase 2a study in HIV-1 infected adults.

| Parameter | Population | Dose | Value | Reference |

| Tmax (h) | HIV-1 infected adults | 5-120 mg | N/A (data not specified in source) | [3] |

| Cmax (ng/mL) | HIV-1 infected adults | 5-120 mg | N/A (data not specified in source) | [3] |

| AUC (ng·h/mL) | HIV-1 infected adults | 5-120 mg | N/A (data not specified in source) | [3] |

| Half-life (h) | HIV-1 infected adults | 5-120 mg | N/A (data not specified in source) | [3] |

Note: Specific quantitative pharmacokinetic parameters were not detailed in the provided search results. Further investigation into the clinical study reports would be required for a comprehensive table.

Pharmacodynamics

A clear exposure-response relationship was observed in the Phase 2a trial, with greater reductions in HIV-1 RNA at higher doses of this compound.[3] Doses of 40 mg and above resulted in a median decline in HIV-1 RNA of over 1 log10 copies/mL by day 11 of monotherapy.[3][5]

Clinical Efficacy and Safety

In a Phase 2b study (205891/AI468038), this compound in combination with tenofovir/emtricitabine demonstrated comparable efficacy to efavirenz at week 24.[4] However, the this compound arms were associated with higher rates of gastrointestinal adverse events.[4]

Experimental Protocols

In Vitro Resistance Selection (Serial Passage Method)

This protocol describes the selection of HIV-1 variants with reduced susceptibility to this compound through serial passage in cell culture.[9]

-

Cell and Virus Preparation:

-

Use a susceptible cell line, such as MT-2 cells.

-

Prepare a stock of wild-type HIV-1 (e.g., NL4-3).

-

-

Initial Infection:

-

Infect MT-2 cells with HIV-1 at a low multiplicity of infection (MOI) of 0.005.

-

Culture the infected cells in the presence of this compound at a starting concentration of 1x or 2x the EC50 for the wild-type virus.[9]

-

-

Serial Passage:

-

Monitor the cell cultures for signs of viral replication, such as cytopathic effect (CPE).

-

When CPE is observed, harvest the cell-free supernatant containing progeny virus.

-

Use the harvested supernatant to infect fresh MT-2 cells.

-

With each subsequent passage, incrementally increase the concentration of this compound (e.g., 2-fold).

-

-

Analysis of Resistant Variants:

-

After multiple passages, when viral breakthrough is observed at higher drug concentrations, harvest the viral supernatant.

-

Extract viral RNA and perform reverse transcription PCR (RT-PCR) to amplify the Gag gene.

-

Sequence the amplified Gag gene to identify mutations.

-

Conduct phenotypic susceptibility assays to confirm the reduced susceptibility of the selected viral variants to this compound.

-

Phenotypic Susceptibility Assay (PhenoSense Gag/PR Assay)

This assay is used to determine the susceptibility of HIV-1 isolates to this compound.[4]

-

Sample Preparation:

-

Extract viral RNA from patient plasma or cell culture supernatant.

-

Amplify the Gag-protease region of the viral genome using RT-PCR.

-

-

Recombinant Virus Generation:

-

Insert the amplified patient-derived Gag-protease gene into a proviral vector that lacks the corresponding region. This vector typically contains a reporter gene, such as luciferase, for quantifying viral replication.

-

Transfect susceptible host cells (e.g., HEK293T) with the recombinant vector to produce reporter viruses carrying the patient's Gag-protease sequence.

-

-

Drug Susceptibility Testing:

-

Infect target cells (e.g., MT-2) with the recombinant reporter viruses in the presence of serial dilutions of this compound.

-

Culture the cells for a defined period (e.g., 4-5 days).

-

-

Data Analysis:

-

Measure the reporter gene activity (e.g., luciferase expression) to quantify viral replication at each drug concentration.

-

Calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%.

-

The fold-change in EC50 relative to a wild-type reference virus is determined to classify the virus as susceptible or resistant.

-

The following diagram illustrates the workflow of the PhenoSense Gag/PR assay.

Conclusion

This compound is a second-generation HIV-1 maturation inhibitor with potent and broad-spectrum antiviral activity. Its mechanism of action, targeting the final step of virion maturation, represents a valuable addition to the armamentarium of antiretroviral agents. While its clinical development was halted due to tolerability and resistance concerns, the extensive characterization of its pharmacological properties provides a crucial foundation for the development of future maturation inhibitors with improved therapeutic profiles. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of HIV-1 therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A single G10T polymorphism in HIV-1 subtype C Gag-SP1 regulates sensitivity to maturation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity, Safety, and Exposure–Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.plos.org [journals.plos.org]

GSK3532795: A Second-Generation HIV-1 Maturation Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation maturation inhibitor that represents a novel class of antiretroviral agents targeting the late stages of the HIV-1 replication cycle. Unlike many existing antiretrovirals that inhibit viral enzymes such as reverse transcriptase, protease, or integrase, this compound disrupts the viral maturation process, rendering newly produced virions non-infectious.[1][2] This guide provides a comprehensive overview of the mechanism of action, in vitro activity, resistance profile, and clinical trial data for this compound.

Mechanism of Action

The final step in the HIV-1 replication cycle is the maturation of newly budded viral particles into infectious virions. This process is mediated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. A critical cleavage event occurs between the capsid (CA) and spacer peptide 1 (SP1) domains of Gag.[3] Inhibition of this cleavage results in the production of immature, non-infectious virus particles with defective cores.[2]

This compound specifically targets and binds to the CA-SP1 cleavage site within the Gag polyprotein.[3] By binding to this site, this compound stabilizes the immature Gag lattice and sterically hinders the viral protease from accessing and cleaving the CA-SP1 junction.[3] This leads to the release of virions with an incomplete core structure, thereby preventing them from successfully infecting new cells.[2]

dot

References

- 1. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

Methodological & Application

Application Notes and Protocols for GSK3532795 In Vitro Drug Susceptibility Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro drug susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) to the second-generation maturation inhibitor, GSK3532795. The provided methodologies are based on established and published research protocols.

Introduction

This compound is a potent, second-generation HIV-1 maturation inhibitor that targets the final step in the viral Gag polyprotein processing pathway.[1][2] Specifically, it inhibits the cleavage between the capsid protein (p24) and spacer peptide 1 (SP1).[1][3] This disruption of viral maturation results in the production of immature and non-infectious virions.[1][3] Assessing the in vitro susceptibility of different HIV-1 strains to this compound is crucial for understanding its antiviral potency, determining mechanisms of resistance, and correlating in vitro data with clinical outcomes.

Mechanism of Action

This compound binds to a six-helix bundle formed by the C-terminal residues of the capsid and a portion of the SP1 region.[3] This binding stabilizes the CA/SP1 six-helix bundle, which is thought to reduce the accessibility of the CA/SP1 cleavage site to the HIV protease.[3] By inhibiting this final cleavage step, the structural rearrangements necessary for the formation of a mature, infectious conical core are prevented.[2][3]

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound against HIV-1. The 50% effective concentration (EC50) is a measure of the drug's potency. Fold-change (FC) in EC50 values are used to quantify changes in susceptibility, often due to resistance mutations.

| Virus Type | Parameter | Value | Reference |

| Wild-Type HIV-1 (NL4-3 Gag P373S) | EC50 | Varies (used as baseline) | [3] |

| HIV-1 with A364V substitution | Fold-Change in EC50 | Increased | [3] |

| HIV-1 with V362I substitution | Fold-Change in EC50 | Increased (often with secondary mutations) | [3][4] |

| PI-Resistant Clinical Isolates | Fold-Change in EC50 | 0.16 - 0.68 | [5] |

| Longitudinal Isolates (Post-PI Therapy) | Median Fold-Change from Baseline | 0.83 (range: 0.05–27.4) | [5] |

Experimental Protocol: Multiple-Cycle HIV-1 Drug Susceptibility Assay

This protocol details a multiple-cycle drug susceptibility assay to determine the EC50 of this compound.[3]

Materials

-

Cell Line: MT-2 cells

-

Virus: HIV-1 laboratory strain (e.g., NL4-3) or clinical isolates.

-

Compound: this compound, synthesized and prepared in an appropriate solvent (e.g., DMSO).

-

Culture Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 μg/mL of streptomycin.

-

Assay Plates: 96-well cell culture plates.

-

Reagents for Quantification:

-

For Luciferase Assay: Dual-Luciferase® Reporter Assay System.

-

For Reverse Transcriptase (RT) Assay: Scintillation proximity assay (SPA) reagents.

-

Part 1: Cell and Virus Preparation

-

Cell Culture: Maintain MT-2 cells at 37°C in a 5% CO2 incubator. Sub-culture the cells twice a week to maintain them in the exponential growth phase.

-

Virus Stock Generation: Generate virus stocks by transfecting 293T cells with a proviral DNA clone of HIV-1 (e.g., NL4-3). For luciferase-based assays, use a reporter virus variant containing the Renilla luciferase (Rluc) gene.[3] Harvest the virus-containing supernatant and determine the virus titer.

Part 2: Assay Procedure

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically span a range that will capture the full dose-response curve.

-

Infection: Infect MT-2 cells with the HIV-1 virus stock at a low multiplicity of infection (MOI) of 0.005.[3][6]

-

Plating: Seed the cell-virus mixture into 96-well plates containing the serially diluted this compound. The final cell density should be approximately 10,000 cells per well.[3] Include control wells with cells and virus but no drug (positive control for infection) and wells with cells only (negative control).

-

Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[3]

Part 3: Quantification of Viral Yield

After the incubation period, quantify the amount of viral replication using one of the following methods:

A. Luciferase Activity Assay:

-

Lyse the cells according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Measure the cell-associated Renilla luciferase activity using a luminometer.[3]

B. Reverse Transcriptase (RT) Activity Assay:

-

Collect the cell-free supernatant from each well.

-

Quantify the reverse transcriptase activity using a scintillation proximity assay (SPA).[3]

Part 4: Data Analysis

-

Calculate Percent Inhibition: Determine the percent inhibition of viral replication for each drug concentration relative to the no-drug control.

-

Determine EC50: Plot the percent inhibition versus the log10 of the drug concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the 50% effective concentration (EC50).[3]

Resistance Testing

To select for viruses with reduced susceptibility to this compound, HIV-1 can be serially passaged in the presence of increasing concentrations of the compound.[3][6] Selections can be initiated at low concentrations (e.g., 1x or 2x the initial EC50) and the drug concentration doubled with each subsequent passage as cytopathic effect (CPE) is observed.[3][6] Genotypic analysis of the resulting resistant viruses can then identify mutations responsible for the reduced susceptibility.

References

- 1. Antiviral Activity, Safety, and Exposure-Response Relationships of this compound, a Second-Generation Human Immunodeficiency Virus Type 1 Maturation Inhibitor, Administered as Monotherapy or in Combination With Atazanavir With or Without Ritonavir in a Phase 2a Randomized, Dose-Ranging, Controlled Trial (AI468002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, efficacy, and dose response of the maturation inhibitor this compound (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance profile of the HIV-1 maturation inhibitor this compound in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Second-Generation Maturation Inhibitor this compound Maintains Potent Activity Toward HIV Protease Inhibitor–Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

Application Notes and Protocols for Multi-Cycle GSK3532795 Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2][3] It exhibits potent antiviral activity by targeting the final step in the viral replication cycle, specifically the proteolytic cleavage of the Gag polyprotein between the capsid (CA) and spacer peptide 1 (SP1).[1][2][4] This inhibition results in the formation of immature, non-infectious virions, thus preventing the propagation of the virus.[1][2][4]

These application notes provide a detailed protocol for performing a multi-cycle antiviral assay to evaluate the efficacy of this compound against HIV-1. A multi-cycle assay allows for the assessment of the compound's effect over several rounds of viral replication, providing a more comprehensive understanding of its antiviral potency. The primary readout for this assay is the quantification of the HIV-1 p24 antigen, a core structural protein of the virus, using an enzyme-linked immunosorbent assay (ELISA).

Data Presentation

The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The following table summarizes representative dose-response data for this compound against a wild-type HIV-1 strain in a multi-cycle assay.

| This compound Concentration (nM) | p24 Antigen Level (pg/mL) | % Inhibition |

| 0 (Virus Control) | 1500 | 0 |

| 0.1 | 1275 | 15 |

| 0.5 | 825 | 45 |

| 1.0 | 450 | 70 |

| 5.0 | 150 | 90 |

| 10.0 | 75 | 95 |

| 50.0 | 15 | 99 |

| 100.0 | <10 | >99 |

Table 1: Representative dose-response of this compound against HIV-1. Data illustrates the reduction in p24 antigen levels with increasing concentrations of this compound. The EC50 value can be calculated from this data using appropriate software.

The cytotoxicity of the compound is assessed to ensure that the observed antiviral effect is not due to toxicity to the host cells. The 50% cytotoxic concentration (CC50) is determined in parallel.

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Cell Control) | 100 |

| 1 | 98 |

| 5 | 95 |

| 10 | 92 |

| 25 | 88 |

| 50 | 60 |

| 100 | 35 |

Table 2: Representative cytotoxicity data for this compound. The CC50 value is determined from the dose-response curve. A high CC50 value relative to the EC50 value indicates a favorable safety profile.

Experimental Protocols

This section provides detailed methodologies for the multi-cycle antiviral assay and the accompanying cytotoxicity assay.

Protocol 1: Multi-Cycle HIV-1 Antiviral Assay

This protocol is designed to assess the inhibitory effect of this compound on HIV-1 replication over multiple rounds of infection in a susceptible human T-cell line, such as MT-4 cells.

Materials:

-

This compound

-

MT-4 cells

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

-

Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

-

96-well flat-bottom cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Preparation:

-

Culture MT-4 cells in complete culture medium.

-

On the day of the assay, ensure the cells are in the exponential growth phase.

-

Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh medium.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

-

-

Infection and Treatment:

-

Seed 100 µL of the MT-4 cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

-

Add 50 µL of the diluted this compound to the appropriate wells in triplicate.

-

Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

-

Infect the cells by adding 50 µL of a pre-titered HIV-1 stock at a low multiplicity of infection (MOI) of 0.01 to all wells except the "cell control" wells. A low MOI is crucial for a multi-cycle assay to allow for multiple rounds of replication.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-7 days. The incubation period should be long enough to allow for multiple rounds of viral replication, leading to a robust p24 signal in the virus control wells.

-

-

p24 Antigen Quantification:

-

After the incubation period, centrifuge the plate at a low speed to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of p24 in each well using the standard curve generated from the p24 ELISA.

-

Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (p24 in treated well / p24 in virus control well)] x 100

-

Calculate the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to determine the toxicity of this compound on the host cells.

Materials:

-

MT-4 cells

-

Complete culture medium

-

This compound

-

96-well flat-bottom cell culture plates

-